Product packaging for 4-Bromo-5-iodo-2-methylbenzaldehyde(Cat. No.:)

4-Bromo-5-iodo-2-methylbenzaldehyde

Cat. No.: B12103755
M. Wt: 324.94 g/mol
InChI Key: JIHNJBSJBVMHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-5-iodo-2-methylbenzaldehyde is a versatile dihalogenated benzaldehyde derivative designed for use as a key synthetic intermediate in organic chemistry and drug discovery research. This compound features both bromo and iodo substituents on its aromatic ring, which are excellent handles for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura coupling. Its high reactivity makes it a valuable precursor for synthesizing complex target molecules, including active pharmaceutical ingredients (APIs) and other fine chemicals. Researchers can leverage this compound to explore structure-activity relationships (SAR) in the development of new therapeutic agents . The aldehyde group is a crucial functional moiety that can undergo various transformations, including condensation to form imines or conversion to other functional groups, thereby increasing its utility in multi-step synthetic pathways . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It should be handled by trained professionals in a laboratory setting. As with many specialized reagents, this compound may require storage in a dark place under an inert atmosphere at 2-8°C to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrIO B12103755 4-Bromo-5-iodo-2-methylbenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrIO

Molecular Weight

324.94 g/mol

IUPAC Name

4-bromo-5-iodo-2-methylbenzaldehyde

InChI

InChI=1S/C8H6BrIO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3

InChI Key

JIHNJBSJBVMHPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C=O)I)Br

Origin of Product

United States

Strategic Synthetic Methodologies for 4 Bromo 5 Iodo 2 Methylbenzaldehyde and Analogues

Retrosynthetic Analysis of Dihalogenated Methylbenzaldehydes

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways and anticipate challenges.

The target molecule, 4-bromo-5-iodo-2-methylbenzaldehyde, features an ortho-methyl group and two halogens in a meta-relationship to each other. In a retrosynthetic sense, the primary disconnections involve the carbon-halogen and carbon-aldehyde bonds.

The directing effects of the substituents on the benzaldehyde (B42025) ring are crucial. The methyl group is an ortho-, para-director and an activating group, while the aldehyde group is a meta-director and a deactivating group for electrophilic aromatic substitution. This creates a complex regiochemical challenge, as the desired 4- and 5-positions are not straightforwardly accessed by direct halogenation of 2-methylbenzaldehyde (B42018).

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentTypeDirecting Preference
-CH₃ (Methyl)ActivatingOrtho, Para
-CHO (Aldehyde)DeactivatingMeta

Considering these effects, a direct, late-stage halogenation of 2-methylbenzaldehyde is unlikely to be efficient for producing the desired 4,5-dihalo isomer in high yield. Therefore, alternative strategies that install the substituents in a different order or utilize precursor molecules with more favorable directing group patterns are necessary.

The introduction of two different halogens, bromine and iodine, requires a selective approach. A plausible retrosynthetic pathway might involve starting with a simpler, correctly substituted toluene (B28343) derivative and introducing the aldehyde group in a final step.

One potential strategy involves the Sandmeyer reaction, a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. A possible retrosynthetic route could start from 2-methylaniline (o-toluidine). Bromination of o-toluidine (B26562) would need to be controlled to achieve the desired substitution pattern, which can be challenging. A more controlled approach might involve starting with a pre-halogenated aniline (B41778). For instance, a synthetic sequence could begin with the bromination and iodination of a suitable aniline precursor, followed by the conversion of the amino group into the aldehyde function.

Another approach could involve the halogenation of 2-methylphenol or its derivatives, where the hydroxyl group can be used as a powerful directing group before being converted into other functionalities.

Direct Halogenation Approaches for Substituted Benzaldehydes

While challenging, direct halogenation of substituted benzaldehydes is a field of active research, with various protocols being developed to achieve higher regioselectivity.

Direct bromination of 2-methylbenzaldehyde would lead to a mixture of products due to the competing directing effects of the methyl and aldehyde groups. The positions ortho and para to the activating methyl group are C3, C5, and C6, while the position meta to the deactivating aldehyde group is C3 and C5. Therefore, electrophilic attack is favored at positions 3 and 5.

Standard electrophilic bromination using molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃ would likely result in substitution at the positions most activated by the combined electronic effects. umass.edu The aldehyde group deactivates the ring, but the methyl group activates it, particularly at the ortho and para positions relative to itself (C3 and C5). Computational studies can help predict the relative stabilities of the sigma-complex intermediates formed during the attack of the bromine electrophile at different positions on the ring. umass.edu The most stable intermediate would correspond to the major product. For 2-methylbenzaldehyde, bromination is expected to occur primarily at the C5 position, which is para to the methyl group and meta to the aldehyde group.

To overcome the inherent regioselectivity of the substrate, chemists have developed directed halogenation strategies. These methods often involve the use of a directing group that positions the halogenating agent at a specific C-H bond, typically in the ortho position.

One powerful technique is directed ortho-metalation (DoM) . researchgate.net In this approach, the aldehyde functionality can be temporarily converted into a directing group, such as an acetal. This group can coordinate to an organolithium reagent, facilitating deprotonation (lithiation) of the adjacent ortho position (C3). The resulting aryllithium species can then be quenched with an electrophilic bromine source (e.g., Br₂) to install a bromine atom specifically at the C3 position.

Another modern approach involves transition-metal-catalyzed C-H activation . For example, palladium catalysts have been used for the ortho-iodination of benzaldehyde compounds using a transient directing group formed by the condensation of the aldehyde with an aniline derivative. google.com This strategy allows for high regioselectivity in the introduction of a halogen at the ortho position to the aldehyde. A similar strategy could be envisioned for directed bromination.

More recently, metal-free halogenation methods using reagents like N-bromosuccinimide (NBS) have been developed for various heterocyclic systems, offering regioselective outcomes under mild conditions by carefully tuning the reaction parameters. nih.govsemanticscholar.org These methods often provide excellent yields and can be performed on a gram scale. semanticscholar.org

Table 2: Examples of Reagents for Regioselective Halogenation

ReagentReaction TypeApplicationReference
Tetrabutylammonium tribromide (TBATB)Electrophilic BrominationMild and selective bromination of various aromatic systems. nih.gov
N-Bromosuccinimide (NBS)Radical/Electrophilic BrominationRegioselective bromination of activated rings and benzylic positions. researchgate.netnih.gov
Pd(OAc)₂ / N-Iodosuccinimide (NIS)Directed C-H IodinationOrtho-iodination of benzaldehydes via a transient directing group. google.com

Regioselective Iodination Protocols for Bromo-2-methylbenzaldehyde Derivatives

The introduction of an iodine atom at a specific position on a bromo-2-methylbenzaldehyde scaffold is a critical step in the synthesis of the target compound. The directing effects of the existing substituents (bromo, methyl, and aldehyde groups) play a significant role in determining the position of iodination.

Electrophilic Iodination Agents and Conditions

Electrophilic iodination is a common method for introducing iodine onto an aromatic ring. The choice of iodinating agent and reaction conditions is crucial for achieving the desired regioselectivity. For electron-rich aromatic compounds, a variety of reagents and systems can be employed.

A combination of sodium periodate (B1199274) (NaIO4) and either elemental iodine (I2) or potassium iodide (KI) in concentrated sulfuric acid can generate strong electrophilic iodine species (I+), capable of iodinating even deactivated aromatic rings. organic-chemistry.org This method can be controlled to produce mono- or di-iodinated products in good yields. organic-chemistry.org Another effective system involves the use of 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) in the presence of a disulfide catalyst in acetonitrile (B52724), which proceeds under mild conditions. organic-chemistry.org

Hydrogen peroxide can also serve as an effective mediator for iodination, particularly when used with elemental iodine in ionic liquids. mdpi.com For specific applications, such as the azidoiodination of alkenes, a combination of NaIO4, KI, and sodium azide (B81097) (NaN3) has been shown to be highly efficient, yielding β-iodoazides quantitatively. mdpi.com

Iodinating SystemSubstrate TypeConditionsOutcome
I2/NaIO4 or KI/H2SO4Deactivated arenesConcentrated H2SO4Mono- or di-iodinated products
DIH/DisulfideElectron-rich aromaticsAcetonitrile, mild conditionsIodinated products
I2/H2O2Methoxy-substituted benzenesIonic liquidsIntroduction of iodine
NaIO4/KI/NaN3Alkenes-Regiospecific 1,2-azidoiodination
Transition Metal-Catalyzed Directed Iodination (e.g., Palladium, Rhodium)

While electrophilic iodination is broadly applicable, transition metal-catalyzed reactions offer an alternative approach with potentially higher regioselectivity, guided by directing groups present on the substrate. Although specific examples for the direct iodination of bromo-2-methylbenzaldehyde using this method are not prevalent in the provided search results, the principles of directed C-H functionalization are well-established.

Palladium and rhodium catalysts are frequently used for the directed halogenation of aromatic compounds. These metals can coordinate to a directing group (such as an aldehyde or a group derived from it), bringing the metal center in proximity to a specific C-H bond. This facilitates the selective cleavage of that bond and subsequent functionalization with an iodine source, often N-iodosuccinimide (NIS). This method ensures that iodination occurs at a position ortho to the directing group, which might otherwise be difficult to achieve.

Multi-Step Synthesis via Functional Group Interconversions

An alternative to direct late-stage iodination is a multi-step approach where the desired substitution pattern is built up through a series of reactions involving the modification of functional groups.

Aldehyde Group Formation from Benzylic Precursors

The aldehyde functional group can be introduced at various stages of the synthesis. One common strategy is the oxidation of a benzylic methyl group. A variety of oxidizing agents can be employed for this transformation. For instance, o-iodoxybenzoic acid (IBX) is highly effective for the oxidation of carbons adjacent to aromatic systems to form conjugated carbonyl compounds. organic-chemistry.org Another method utilizes sodium chlorite (B76162) (NaClO) in the presence of TEMPO and cobalt(II) acetate (B1210297) to oxidize alkyl arenes to aromatic aldehydes in very good yields. organic-chemistry.org

A cost-effective and environmentally friendly protocol has been developed using a surfactant-based oxodiperoxo molybdenum catalyst with hydrogen peroxide in water. organic-chemistry.org This method allows for the selective oxidation of methylarenes to the corresponding aldehydes without the need for external bases or co-catalysts. organic-chemistry.org

Oxidation MethodReagentsSubstrateProduct
IBX Oxidationo-Iodoxybenzoic acid (IBX)Benzylic C-HAromatic carbonyl
TEMPO-catalyzed OxidationNaClO/TEMPO/Co(OAc)2Alkyl arenesAromatic aldehydes
Molybdenum-catalyzed OxidationOxodiperoxo Mo catalyst/H2O2MethylarenesCarbonyl compounds

Sequential Halogenation and Functionalization Strategies

A logical synthetic route involves the sequential introduction of the halogen atoms onto the 2-methylbenzaldehyde core. For instance, starting with 2-methylbenzaldehyde, one could first introduce a bromine atom. Subsequent iodination would then be directed by the existing substituents. The order of halogenation is critical, as the electronic and steric effects of the first halogen will influence the position of the second.

For example, the bromination of 3-hydroxybenzaldehyde (B18108) has been shown to yield 2-bromo-5-hydroxybenzaldehyde, indicating the directing influence of the hydroxyl and aldehyde groups. researchgate.net A similar strategic approach can be envisioned for 2-methylbenzaldehyde, where the methyl and aldehyde groups would direct the incoming halogens.

Halogen Dance Reactions for Isomeric Control

For instance, treatment of 2-iodobenzofuran (B1590796) with lithium 2,2,6,6-tetramethylpiperidide resulted in the formation of 3-iodobenzofuran (B11763985) derivatives, demonstrating a clear migration of the iodine atom. researchgate.net While a specific application to this compound is not detailed, the principle suggests that a suitably substituted bromo-iodo-2-methylbenzaldehyde isomer could potentially be rearranged to the desired 4-bromo-5-iodo product under specific basic conditions. This would be a valuable strategy for controlling the final isomeric substitution pattern.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 5 Iodo 2 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For a molecule like 4-Bromo-5-iodo-2-methylbenzaldehyde, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of its atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehyde proton, the methyl protons, and the two aromatic protons. The aldehyde proton (CHO) is expected to appear as a singlet in the highly deshielded region of the spectrum (typically δ 9.5-10.5 ppm) due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group. docbrown.info The methyl group (CH₃) protons will also appear as a singlet, expected around δ 2.5 ppm. The two remaining protons on the aromatic ring (H-3 and H-6) are in different chemical environments and are not adjacent, so they are both expected to appear as singlets. Their precise chemical shifts are influenced by the cumulative electronic effects of all substituents on the ring.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing between δ 190-200 ppm. libretexts.org The aromatic region (δ 120-150 ppm) will show six distinct signals for the benzene (B151609) ring carbons, as they are all in unique electronic environments. The carbon bearing the iodine (C-5) is subject to the "heavy atom effect," which, contrary to electronegativity predictions, causes a significant upfield shift (lower ppm value). researchgate.netrsc.org Conversely, the other carbons are influenced by the electron-withdrawing and donating properties of their attached groups. The methyl carbon will produce a signal in the aliphatic region, typically around δ 20-25 ppm. libretexts.org

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established substituent effects in related dihalogenated benzaldehydes.

Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Data (Predicted)¹³C NMR Data (Predicted)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCarbon AssignmentChemical Shift (δ, ppm)
CHO10.1s (singlet)C=O191.5
H-67.95s (singlet)C-1138.0
H-37.80s (singlet)C-2142.0
CH₃2.55s (singlet)C-3136.0
C-4128.0
C-598.0
C-6139.0
CH₃22.0

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assigning these signals and confirming the substitution pattern.

COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu In this compound, the two aromatic protons (H-3 and H-6) are separated by four bonds and would not show a correlation. A very weak, long-range COSY correlation might be observable between the methyl protons and H-3, or between the aldehyde proton and H-6, but these are often not detected. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This is crucial for assigning the protonated carbons. For instance, the proton signal at δ ~7.80 ppm would show a cross-peak to the carbon signal at δ ~136.0 ppm, confirming this pair as H-3 and C-3.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four), which is key to piecing together the molecular skeleton. youtube.comhuji.ac.il Key HMBC correlations would be expected between:

The aldehyde proton (CHO) and carbons C-1 and C-6 .

The methyl protons (CH₃) and carbons C-1 , C-2 , and C-3 .

H-3 and carbons C-1 , C-2 , C-4 , and C-5 .

H-6 and carbons C-1 , C-2 , C-4 , and C-5 .

These long-range correlations provide definitive proof of the substituent positions.

Key Predicted 2D NMR Correlations

TechniqueProton (¹H)Correlated Carbon(s) (¹³C)Correlation Type
HSQC (1-bond)H-3C-3¹JCH
H-6C-6¹JCH
CH₃CH₃¹JCH
CHOC=O¹JCH
HMBC (multi-bond)CHOC-1, C-6²JCH, ³JCH
CH₃C-1, C-2, C-3³JCH, ²JCH
H-3C-1, C-2, C-4, C-5³JCH, ²JCH
H-6C-1, C-4, C-5²JCH, ³JCH

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides the definitive atomic arrangement in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. nih.gov

Single-crystal X-ray diffraction is a non-destructive technique that determines the three-dimensional structure of a crystalline material at the atomic level. rsc.org For a compound like this compound, this method would precisely locate each atom, including the heavy bromine and iodine atoms, which scatter X-rays strongly. This analysis is particularly valuable for revealing non-covalent interactions, such as halogen bonding (e.g., C-I···O or C-Br···O interactions), which can play a crucial role in the crystal packing. rsc.orgmanchester.ac.uk The successful application of this technique hinges on the ability to grow a high-quality single crystal of the compound, which can be a challenging step.

X-ray analysis would provide conclusive evidence for the conformation of the aldehyde group relative to the adjacent methyl group. In ortho-substituted benzaldehydes, the aldehyde group can adopt a syn or anti conformation with respect to the ortho substituent. tandfonline.com Due to the steric bulk of the methyl group, it is highly probable that the aldehyde group in this compound exists in the O-anti (or trans) conformation, where the carbonyl oxygen is pointed away from the methyl group to minimize steric repulsion. tandfonline.comcdnsciencepub.com The analysis would also determine the degree of planarity of the molecule. While the benzene ring is inherently planar, minor torsional angles between the ring and the aldehyde or methyl groups might be observed to alleviate any residual steric strain.

Crystal Packing and Intermolecular Interactions

A thorough search of scientific literature and crystallographic databases did not yield specific studies on the crystal structure, crystal packing, or detailed intermolecular interactions for the compound this compound. While X-ray crystallography is a standard method for such determinations, and data for analogous compounds like 5-bromo-4-iodo-2-methylaniline (B12931903) exists, no published crystallographic data for this compound could be located.

Therefore, a detailed analysis of its crystal packing and the specific intermolecular forces, such as halogen or hydrogen bonding, that govern its solid-state architecture is not possible at this time. The generation of data tables for crystallographic parameters and intermolecular contacts is consequently precluded.

Computational Chemistry and Reaction Mechanistic Insights

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 4-Bromo-5-iodo-2-methylbenzaldehyde, DFT methods can predict its geometry, conformational preferences, and electronic landscape, providing critical insights into its behavior.

Geometry Optimization and Conformational Landscapes

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the this compound molecule. This process finds the lowest energy structure on the potential energy surface. The primary conformational flexibility in this molecule arises from the rotation of the aldehyde group (-CHO) and the methyl group (-CH₃) relative to the benzene (B151609) ring.

While specific, detailed conformational analyses for this exact molecule are not prevalent in publicly accessible literature, DFT calculations would typically be employed to map the rotational energy barriers of these groups. The planarity of the aldehyde group with the aromatic ring is a key factor, as conjugation influences stability. Steric hindrance between the ortho-methyl group and the aldehyde group, as well as potential interactions with the adjacent iodine atom, would significantly influence the conformational landscape. The optimized geometry provides the foundation for all further computational analysis, including the calculation of vibrational frequencies to confirm the structure as a true energy minimum.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. google.com The HOMO is the orbital most likely to donate electrons, characterizing the molecule's nucleophilic nature, while the LUMO is the most likely to accept electrons, indicating its electrophilic nature. google.com

For this compound, the distribution and energies of these orbitals dictate its reactivity. DFT calculations can visualize these orbitals and determine their energy levels. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's kinetic stability and chemical hardness. A large gap suggests high stability, while a small gap implies higher reactivity. In substituted benzaldehydes, the HOMO is typically a π-orbital associated with the aromatic ring, while the LUMO is often a π*-orbital with significant contributions from the carbonyl group of the aldehyde function. The presence of electron-withdrawing halogens (bromine and iodine) and an electron-donating methyl group would modulate the energies and distributions of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Data (Note: The following data is illustrative of typical values obtained from DFT calculations for similar aromatic aldehydes and is not based on a specific published study of this compound.)

Parameter Description Illustrative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.8
ΔE (Gap) HOMO-LUMO Energy Gap 4.7

This table can be downloaded as a CSV file.

Electrostatic Potential Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP surface would show a significant negative potential around the oxygen atom of the carbonyl group, making it a prime site for protonation or coordination to Lewis acids. The areas around the halogen atoms, particularly iodine, would exhibit a region of positive potential known as a "sigma-hole," which is crucial for halogen bonding. The aromatic ring itself would show a nuanced potential influenced by the competing electronic effects of the methyl, bromo, iodo, and aldehyde substituents.

Halogen Bonding Interactions and π-Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). This occurs due to the anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential (the σ-hole) opposite the covalent bond. Iodine and bromine are particularly effective halogen bond donors.

In this compound, both the iodine and bromine atoms can participate in halogen bonding with Lewis bases (electron donors). The larger and more polarizable iodine atom is expected to be a stronger halogen bond donor than bromine. These interactions can play a significant role in the crystal packing of the molecule in the solid state and in its interactions with other molecules in solution. Furthermore, the halogen atoms can interact with the π-system of another aromatic ring, leading to halogen-π interactions that can also influence molecular assembly and recognition.

Mechanistic Investigations of Transformations Involving this compound

The presence of two different halogen atoms (bromo and iodo) at distinct positions on the aromatic ring makes this compound an interesting substrate for mechanistic studies, particularly in reactions that differentiate between the C-Br and C-I bonds.

Oxidative Addition Processes in Cross-Coupling Reactions

Cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, are fundamental transformations in organic synthesis. A key step in the catalytic cycle of many of these reactions is the oxidative addition of an organohalide to a low-valent transition metal catalyst (e.g., Palladium(0) or Nickel(0)).

In the case of this compound, the relative reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is of primary mechanistic interest. Generally, the C-I bond is weaker and more readily undergoes oxidative addition than the C-Br bond. Therefore, in a cross-coupling reaction using a controlled amount of catalyst and coupling partner, it is typically possible to achieve selective reaction at the C-I position, leaving the C-Br bond intact for subsequent transformations.

Computational studies can model the transition states and reaction pathways for the oxidative addition of both the C-I and C-Br bonds to a metal center. These studies can quantify the activation energy barriers for each process, providing a theoretical basis for the observed selectivity. Research on analogous aryl halides has shown that for Ni(0) catalysts, the mechanism can vary depending on the halogen, with aryl iodides often reacting via a radical pathway, while chlorides may follow a concerted path. Aryl bromides can exhibit behavior that is a combination of both.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Palladium
Nickel

This table can be downloaded as a CSV file.

Role of Transient Directing Groups in Regioselective Functionalization

The selective functionalization of a specific C-H bond in a molecule with multiple potential reaction sites is a significant challenge in organic synthesis. For aromatic aldehydes like this compound, the aldehyde group itself can be leveraged as a handle to direct reactions to its ortho positions. The use of transient directing groups has emerged as a powerful strategy to achieve such regioselectivity without the need for the permanent installation and subsequent removal of a directing group. nih.govacs.org

This approach typically involves the in-situ formation of an imine from the aldehyde and an amino acid or amine catalyst. nih.govresearchgate.net This transient imine then acts as a directing group, coordinating to a metal catalyst, such as palladium, and directing the activation of a specific C(sp²)–H bond, usually at the ortho position. nih.govacs.orgresearchgate.net While specific studies on this compound are not extensively documented, the principles established for other benzaldehydes can be applied.

In a hypothetical scenario, the reaction of this compound with an amine catalyst would form a transient imine. This intermediate could then engage with a palladium catalyst to facilitate, for example, ortho-C–H arylation, chlorination, or bromination. nih.govacs.org The regioselectivity would be dictated by the formation of a stable palladacycle intermediate.

Table 1: Examples of Transient Directing Group-Mediated C-H Functionalization of Benzaldehydes

Catalyst SystemTransient Directing Group SourceType of FunctionalizationReference
Pd(OAc)₂ / Amino AcidAmino Acidortho-Arylation nih.govacs.org
Pd(OAc)₂ / Amino AcidAmino Acidortho-Chlorination nih.govacs.org
Pd(OAc)₂ / Amino AcidAmino Acidortho-Bromination nih.govacs.org
Ir(III) Catalyst / AmineAmineortho-Amidation nih.gov

This table presents generalized examples of transient directing group strategies applied to benzaldehydes, which are applicable in principle to this compound.

The electronic properties of the bromo and iodo substituents would influence the reactivity of the aromatic ring, while the steric hindrance from the ortho-methyl group would also play a crucial role in directing the approach of the catalytic system. Computational studies on similarly substituted benzaldehydes could provide valuable predictions on the most favorable reaction pathway. mdpi.comnih.gov

Radical Pathways in Halogenation Reactions

The methyl group on the aromatic ring of this compound presents a site for benzylic halogenation, which typically proceeds via a free-radical mechanism. oregonstate.edubyjus.comwikipedia.org The use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN) is a common method for achieving selective bromination at the benzylic position of toluene (B28343) and its derivatives. wikipedia.orgacs.orgvedantu.com

The mechanism of this reaction involves three key stages: initiation, propagation, and termination. byjus.comyoutube.comyoutube.com

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical (Br•). byjus.comvedantu.com

Propagation: The bromine radical then abstracts a hydrogen atom from the methyl group of this compound to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). oregonstate.edubyjus.com This benzylic radical is stabilized by the delocalization of the unpaired electron into the aromatic ring. The newly formed benzylic radical then reacts with another molecule of NBS to yield the brominated product, 4-bromo-5-iodo-2-(bromomethyl)benzaldehyde, and another succinimidyl radical, which can then propagate the chain. Alternatively, the HBr generated can react with NBS to produce molecular bromine (Br₂), which can then be homolytically cleaved by light to form more bromine radicals. oregonstate.eduacs.org

Termination: The reaction is terminated when two radicals combine to form a non-radical species. byjus.comyoutube.com

Table 2: General Steps in the Radical Bromination of a Substituted Toluene

StepDescriptionKey Intermediates
InitiationGeneration of bromine radicals from NBS.Bromine radical (Br•)
PropagationAbstraction of a benzylic hydrogen by a bromine radical, followed by reaction of the benzylic radical with NBS or Br₂.Benzylic radical, HBr
TerminationCombination of any two radical species.

This table outlines the fundamental steps of radical bromination applicable to the methyl group of this compound.

While direct experimental data on the radical halogenation of this compound is scarce in the reviewed literature, the established principles of benzylic bromination provide a strong framework for predicting its behavior in such reactions.

Chemical Reactivity and Advanced Transformations of 4 Bromo 5 Iodo 2 Methylbenzaldehyde

Aldehyde Group Transformations

The aldehyde group in 4-bromo-5-iodo-2-methylbenzaldehyde is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, and redox transformations. These reactions are fundamental to elaborating the molecular structure and introducing new functionalities.

Nucleophilic Addition Reactions to the Carbonyl Carbon

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the behavior of related benzaldehydes. The presence of two electron-withdrawing halogens (bromo and iodo) is expected to enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025).

Common nucleophilic addition reactions applicable to this substrate include the formation of cyanohydrins with cyanide ions, hemiacetals and acetals with alcohols, and the addition of organometallic reagents like Grignard or organolithium compounds to yield secondary alcohols.

Table 1: Examples of Nucleophilic Addition Reactions on Substituted Benzaldehydes

NucleophileReagent(s)Product TypeReference (for analogous reactions)
CyanideHCN, NaCN/KCNCyanohydrin byjus.com
AlcoholR'OH, H+Hemiacetal/Acetal byjus.com
OrganometallicR'MgX or R'Li, then H3O+Secondary AlcoholGeneral Organic Chemistry

Condensation Reactions with Nitrogen and Carbon Nucleophiles

The aldehyde functionality readily undergoes condensation reactions with various nucleophiles, leading to the formation of new carbon-nitrogen and carbon-carbon double bonds. These reactions are pivotal for the synthesis of imines, oximes, hydrazones, and larger, more complex molecules through carbon-carbon bond formation.

With Nitrogen Nucleophiles: this compound is expected to react with primary amines to form Schiff bases (imines), with hydroxylamine (B1172632) to yield oximes, and with hydrazine (B178648) and its derivatives (like 2,4-dinitrophenylhydrazine) to produce hydrazones. These reactions typically proceed via nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. byjus.com

With Carbon Nucleophiles: Condensation reactions with carbon nucleophiles, such as enolates, are powerful tools for C-C bond formation. Key examples include:

Aldol (B89426) Condensation: In the presence of a base, an enolizable aldehyde or ketone can act as a nucleophile. Since this compound lacks α-hydrogens, it can only act as the electrophilic partner in a crossed aldol or Claisen-Schmidt condensation. For example, it would react with acetone (B3395972) to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. byjus.com

Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent) to convert the aldehyde into an alkene. The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.

Knoevenagel Condensation: This involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives) in the presence of a weak base, leading to the formation of a C=C bond.

Table 2: Condensation Reactions of Benzaldehydes

Reaction TypeNucleophileCatalyst/ReagentsProduct TypeReference (for analogous reactions)
Schiff Base FormationPrimary Amine (R-NH2)Acid/Base catalystImine byjus.com
Oxime FormationHydroxylamine (NH2OH)Mild AcidOxime byjus.com
Hydrazone FormationHydrazine (N2H4)Mild AcidHydrazone byjus.com
Claisen-SchmidtEnolate of a ketoneBase (e.g., NaOH)α,β-Unsaturated Ketone byjus.com
Wittig ReactionPhosphorus Ylide-AlkeneGeneral Organic Chemistry
Knoevenagel CondensationActive Methylene CompoundWeak Baseα,β-Unsaturated productGeneral Organic Chemistry

Selective Oxidation and Reduction of the Aldehyde Moiety

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the aryl halide bonds under appropriate conditions.

Oxidation: Mild oxidizing agents can convert the aldehyde to the corresponding carboxylic acid, 4-bromo-5-iodo-2-methylbenzoic acid. Reagents such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or milder options like silver oxide (Ag2O) in the Tollens' test can achieve this transformation. For substrates with multiple sensitive functional groups, selective methods like the Pinnick oxidation (using sodium chlorite (B76162), NaClO2) are often preferred. researchgate.net

Reduction: The aldehyde can be readily reduced to 4-bromo-5-iodo-2-methylbenzyl alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). NaBH4 is generally preferred for its milder nature and higher chemoselectivity, as it typically does not reduce other functional groups like esters or the aryl halides present in the molecule.

Table 3: Selective Oxidation and Reduction of Substituted Benzaldehydes

TransformationReagent(s)Product Functional GroupReference (for analogous reactions)
OxidationKMnO4, H+Carboxylic Acid researchgate.net
OxidationAg2O, NH4OH (Tollens' Reagent)Carboxylic Acid researchgate.net
OxidationNaClO2, NaH2PO4Carboxylic Acid researchgate.net
ReductionNaBH4, MeOH/EtOHPrimary AlcoholGeneral Organic Chemistry
ReductionLiAlH4, then H3O+Primary AlcoholGeneral Organic Chemistry

Cross-Coupling Reactions at Aryl Halide Positions

The presence of both a bromine and an iodine atom on the aromatic ring of this compound opens up possibilities for selective cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. researchgate.net Due to the higher reactivity of the C-I bond, it is possible to selectively couple a substituent at the 5-position (iodine) while leaving the 4-position (bromine) intact for a subsequent, different coupling reaction.

Typical conditions involve a palladium catalyst such as Pd(PPh3)4 or Pd(OAc)2 with a phosphine (B1218219) ligand, a base like Na2CO3, K2CO3, or Cs2CO3, and a solvent system, often a mixture of an organic solvent and water.

Table 4: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

Aryl HalideBoronic Acid/EsterCatalystBaseSolventProductReference (for analogous reactions)
Aryl IodideR-B(OH)2Pd(PPh3)4K2CO3Toluene (B28343)/H2OAryl-R researchgate.net
Aryl BromideR-B(OH)2Pd(dppf)Cl2Cs2CO3Dioxane/H2OAryl-R researchgate.netresearchgate.net

By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high selectivity for the reaction at the iodo-substituted position.

Stille Coupling Protocols with Organostannanes

The Stille coupling reaction provides another powerful method for C-C bond formation, utilizing an organostannane (organotin) reagent in the presence of a palladium catalyst. Similar to the Suzuki-Miyaura coupling, the Stille reaction can be performed selectively at the more reactive C-I bond of this compound.

The reaction is generally tolerant of a wide range of functional groups, including the aldehyde moiety on the substrate. Common catalysts include Pd(PPh3)4 or Pd2(dba)3 with a phosphine ligand. The reaction is typically carried out in a non-polar aprotic solvent like THF or toluene.

Table 5: General Conditions for Stille Coupling of Aryl Halides

Aryl HalideOrganostannaneCatalystSolventProductReference (for analogous reactions)
Aryl IodideR-Sn(n-Bu)3Pd(PPh3)4TolueneAryl-RGeneral Organic Chemistry
Aryl BromideR-Sn(n-Bu)3Pd2(dba)3, P(o-tol)3THFAryl-RGeneral Organic Chemistry

The sequential coupling capability, starting with the more labile C-I bond followed by a reaction at the C-Br bond, makes this compound a valuable intermediate for the synthesis of complex, highly substituted aromatic compounds.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and it proceeds with a high degree of functional group tolerance. researchgate.net In the context of this compound, the Sonogashira coupling offers a direct route to introduce an alkyne moiety at either the bromine or iodine-substituted position, taking advantage of the differential reactivity of the two halogen atoms.

The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions allows for selective alkynylation at the 5-position of this compound. This chemoselectivity is a key feature that enhances the synthetic utility of this dihalogenated building block. By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, and temperature, the Sonogashira coupling can be directed to occur preferentially at the iodo-substituted carbon.

Recent advancements in Sonogashira coupling methodology have focused on developing more sustainable and robust protocols. researchgate.net For instance, copper-free Sonogashira reactions have been developed to avoid the environmental and potential product contamination issues associated with copper. researchgate.net Furthermore, the use of highly efficient catalyst systems allows for lower catalyst loadings and milder reaction conditions, sometimes even at room temperature. nih.gov

The alkynylated products derived from this compound are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals, natural products, and materials with specific electronic or optical properties. nih.govrsc.org The remaining bromine atom can be further functionalized in a subsequent cross-coupling reaction, allowing for a stepwise and controlled elaboration of the aromatic core.

Table 1: Sonogashira Coupling Reaction Parameters
ParameterDescriptionSignificance in the context of this compound
CatalystTypically a palladium(0) complex, often with a phosphine ligand.The choice of ligand can influence the selectivity between the C-I and C-Br bonds.
Co-catalystCommonly a copper(I) salt, such as CuI.Facilitates the formation of the copper acetylide intermediate. Copper-free protocols are also available. researchgate.net
BaseAn amine base, such as triethylamine (B128534) or diisopropylamine, is typically used.Neutralizes the hydrogen halide formed during the reaction and facilitates the deprotonation of the terminal alkyne.
SolventA variety of organic solvents can be used, including tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and toluene.The choice of solvent can affect reaction rates and selectivity.
TemperatureReactions are often run at room temperature to moderately elevated temperatures.Lower temperatures can enhance the selectivity for reaction at the more reactive C-I bond.

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Kumada, Hiyama)

Beyond the Sonogashira coupling, this compound is a versatile substrate for a variety of other transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups. The differential reactivity of the carbon-iodine and carbon-bromine bonds is a key feature that allows for selective and sequential functionalization.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. In the case of this compound, selective reaction at the more reactive C-I bond can be achieved to introduce an alkenyl substituent. This provides a route to stilbene (B7821643) and cinnamic acid derivatives, which are important structural motifs in various biologically active compounds and materials.

Kumada Coupling: The Kumada coupling utilizes a palladium or nickel catalyst to couple an organomagnesium reagent (Grignard reagent) with an aryl or vinyl halide. nih.govresearchgate.net This reaction is particularly useful for the formation of carbon-carbon bonds with alkyl or aryl groups. nih.gov For this compound, selective Kumada coupling at the iodo position allows for the introduction of a variety of alkyl and aryl substituents, while leaving the bromo group available for subsequent transformations. nih.govresearchgate.net

Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. organic-chemistry.org A key advantage of the Hiyama coupling is the low toxicity and high stability of the organosilane reagents. organic-chemistry.org This reaction requires activation of the silicon-carbon bond, typically with a fluoride (B91410) source or a base. organic-chemistry.org Similar to other cross-coupling reactions, the Hiyama coupling can be performed selectively at the C-I bond of this compound to introduce aryl, alkenyl, or alkyl groups.

Table 2: Overview of Other Transition Metal-Catalyzed Coupling Reactions
ReactionCatalystCoupling PartnerBond FormedKey Features
HeckPalladiumAlkeneC-C (alkenyl)Forms substituted alkenes.
KumadaPalladium or NickelOrganomagnesium (Grignard)C-C (alkyl, aryl)Utilizes readily available Grignard reagents. nih.govresearchgate.net
HiyamaPalladiumOrganosilaneC-C (aryl, alkenyl, alkyl)Uses stable and less toxic organosilane reagents. organic-chemistry.org

Selective Functionalization of Halogen Atoms

Differential Reactivity of Bromine vs. Iodine in Aryl Halides

The selective functionalization of dihalogenated aromatic compounds is a powerful strategy in organic synthesis, allowing for the stepwise and controlled introduction of different substituents. The differential reactivity of halogen atoms in aryl halides is a cornerstone of this approach, with the carbon-iodine (C-I) bond generally being more reactive than the carbon-bromine (C-Br) bond in many transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net

This reactivity trend is primarily attributed to the difference in bond dissociation energies, with the C-I bond being weaker and therefore more susceptible to oxidative addition to the metal catalyst, which is often the rate-determining step in the catalytic cycle. nih.gov The order of reactivity for halogens in such reactions is typically I > Br > Cl > F. differencebetween.comrsc.org

This inherent difference in reactivity allows for chemoselective reactions on molecules like this compound. researchgate.net By carefully selecting the reaction conditions, such as the catalyst, ligands, temperature, and reaction time, it is possible to selectively functionalize the iodo-substituted position while leaving the bromo-substituted position intact for subsequent transformations. researchgate.net This stepwise approach provides a versatile platform for the synthesis of highly substituted and complex aromatic compounds from a single, readily available starting material.

Ortho-Metalation Strategies for Directed Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. This technique involves the deprotonation of an aromatic C-H bond that is ortho to a directing group, followed by quenching with an electrophile. The directing group coordinates to the metalating agent (typically an organolithium or lithium amide base), positioning it to deprotonate the adjacent C-H bond.

In the context of this compound, the aldehyde group can act as a directing group for ortho-metalation. However, the presence of the two halogen atoms introduces additional complexity and potential for competing reactions. The acidity of the C-H protons is influenced by the electronic effects of the substituents on the ring.

Strategies for the directed functionalization of benzaldehydes often involve the in situ formation of a more robust directing group, such as an imine or an acetal, to prevent side reactions with the aldehyde functionality. nih.govacs.org These transient directing groups can effectively direct the metalation to the desired ortho position. nih.gov

Furthermore, palladium-catalyzed C-H activation/functionalization reactions have emerged as a versatile alternative to traditional DoM. nih.govrsc.org In these reactions, a directing group guides a palladium catalyst to cleave a specific C-H bond, which is then functionalized. The aldehyde group itself, or a derivative thereof, can serve as the directing group in such transformations. nih.gov These methods offer a high degree of regioselectivity and functional group tolerance, providing a powerful tool for the selective functionalization of complex molecules like this compound.

Role of 4 Bromo 5 Iodo 2 Methylbenzaldehyde As a Versatile Synthetic Building Block

Construction of Complex Polycyclic Aromatic Systems

The synthesis of complex polycyclic aromatic systems (PASs) often relies on the sequential and controlled formation of new carbon-carbon bonds. The di-halogenated nature of 4-bromo-5-iodo-2-methylbenzaldehyde makes it an ideal starting material for such endeavors, primarily through selective cross-coupling reactions.

Researchers can exploit the higher reactivity of the C-I bond in reactions like the Suzuki-Miyaura or Sonogashira coupling to introduce an initial aryl or alkynyl group. The remaining, less reactive C-Br bond can then be subjected to a second coupling reaction under more forcing conditions to build up the polycyclic framework. For instance, a Sonogashira coupling with a terminal alkyne at the iodo-position, followed by an intramolecular cyclization or a subsequent intermolecular Suzuki coupling at the bromo-position, can lead to the formation of complex, fused aromatic ring systems. The aldehyde group can also participate in cyclization reactions, further expanding the diversity of accessible polycyclic structures.

Table 1: Regioselective Cross-Coupling Reactions for PAS Synthesis

Coupling ReactionReactive SiteCoupling PartnerPotential Intermediate
Sonogashira CouplingC-ITerminal Alkyne4-Bromo-2-methyl-5-(alkynyl)benzaldehyde
Suzuki-Miyaura CouplingC-IArylboronic Acid4-Bromo-5-aryl-2-methylbenzaldehyde
Heck ReactionC-IAlkene4-Bromo-5-(alkenyl)-2-methylbenzaldehyde

Precursor for Heterocyclic Compound Synthesis

The aldehyde functionality of this compound, in conjunction with its halogenated sites, provides multiple avenues for the synthesis of a wide array of heterocyclic compounds. The aldehyde can serve as an electrophilic partner in condensation reactions with various nucleophiles to form key heterocyclic cores.

For example, reaction with hydrazines can yield pyrazole (B372694) derivatives, while condensation with hydroxylamine (B1172632) can lead to oximes, which can be further cyclized. Moreover, the introduction of nitrogen or other heteroatom-containing nucleophiles via Buchwald-Hartwig amination at either the iodo or bromo position can set the stage for subsequent intramolecular cyclizations involving the aldehyde group to form nitrogen-containing heterocycles. The ability to perform these reactions selectively at the C-I or C-Br bond allows for the synthesis of complex, multi-substituted heterocyclic systems.

Intermediate in the Synthesis of Functional Organic Materials

The unique electronic and structural features of molecules derived from this compound make it a valuable intermediate in the development of functional organic materials. The presence of heavy atoms like bromine and iodine can influence the photophysical properties of the resulting materials, such as promoting intersystem crossing, which is beneficial for applications in phosphorescent organic light-emitting diodes (OLEDs).

Through sequential Sonogashira or Suzuki-Miyaura coupling reactions, extended π-conjugated systems can be constructed. These materials are of interest for their potential applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The aldehyde group can be further modified to tune the electronic properties or to anchor the molecules to surfaces.

Scaffold for Drug Discovery and Development

The utility of this compound as a scaffold in drug discovery is explicitly highlighted by its use as an intermediate in the synthesis of novel therapeutic agents. Patents have disclosed the use of this compound in the preparation of substituted phenylpropenylpyridine derivatives, which are being investigated for their medical applications. google.comgoogle.com

The core structure of this compound provides a rigid framework upon which various pharmacophoric groups can be appended. The selective functionalization of the C-I and C-Br bonds allows for the systematic exploration of the chemical space around the scaffold, enabling the optimization of biological activity. The aldehyde group can be readily converted into other functional groups, such as amines, alcohols, or carboxylic acids, to further diversify the molecular structure and to improve pharmacokinetic properties. This modular approach is highly valuable in the iterative process of lead optimization in drug development.

Analytical Method Development for Research and Process Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 4-Bromo-5-iodo-2-methylbenzaldehyde, enabling its separation from starting materials, intermediates, and byproducts. Various chromatographic techniques offer different advantages, from the high resolution and quantification capabilities of HPLC and GC to the rapid, qualitative assessment provided by TLC.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound and related substituted benzaldehydes. bldpharm.combldpharm.combldpharm.com Its high resolving power is critical for separating complex mixtures and providing accurate quantification. Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve the desired separation.

For compounds like this compound, reversed-phase HPLC is commonly employed. This involves a nonpolar stationary phase (often C18-silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the two phases. The presence of the halogen atoms and the methyl and aldehyde groups on the benzene (B151609) ring influences the compound's retention characteristics.

A typical HPLC method for a substituted benzaldehyde (B42025) would involve a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time. This allows for the efficient elution of compounds with a range of polarities. Detection is most commonly achieved using a UV detector, as the aromatic ring and carbonyl group constitute a chromophore that absorbs UV light.

Table 1: Illustrative HPLC Parameters for Analysis of Substituted Benzaldehydes

ParameterTypical Value/Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This table presents a general set of starting conditions for HPLC method development and may require optimization for the specific analysis of this compound.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and swept by a carrier gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

When coupled with a Mass Spectrometer (GC-MS), this technique provides not only retention time data for quantification but also mass spectra for definitive identification. The mass spectrometer ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and generates a unique fragmentation pattern that serves as a molecular fingerprint. This is invaluable for confirming the structure of this compound and identifying any impurities.

For halogenated aromatic compounds, a non-polar or mid-polarity capillary column, such as one with a polydimethylsiloxane (B3030410) or a 5% phenyl-polydimethylsiloxane stationary phase, is often suitable. The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions. mdpi.comresearchgate.net In the synthesis of this compound, TLC can be used to quickly assess the consumption of starting materials and the formation of the product. mdpi.com

A small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. mdpi.comnih.gov The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture (the eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary phase. youtube.comresearchgate.net

By spotting the starting material, the reaction mixture, and a co-spot (a mixture of the two) on the same plate, one can visually track the disappearance of the starting material spot and the appearance of a new product spot. youtube.com The spots are typically visualized under UV light, as aromatic aldehydes are often UV-active. mdpi.com The relative mobility of the spots, known as the Retention Factor (Rf value), can be used to help identify the components. For example, in a reaction to form an aldehyde, one would expect the product to have a different Rf value than the starting materials. researchgate.netresearchgate.net

Spectrometric Detection Methods

Spectrometric methods are indispensable for the structural elucidation and detection of this compound. These techniques provide information about the compound's electronic structure and molecular weight.

UV-Visible Spectroscopy for Chromophore Detection

UV-Visible (UV-Vis) spectroscopy is a valuable tool for detecting and quantifying compounds containing chromophores, which are parts of a molecule that absorb light in the UV or visible regions of the electromagnetic spectrum. libretexts.org The benzaldehyde moiety in this compound, with its conjugated system of the aromatic ring and the carbonyl group, acts as a strong chromophore. libretexts.orgresearchgate.net

The absorption spectrum of a substituted benzaldehyde typically shows characteristic bands. rsc.orguni-muenchen.de The π → π* transitions of the aromatic ring and the carbonyl group usually result in strong absorption bands at shorter wavelengths (around 250 nm), while the n → π* transition of the carbonyl group's non-bonding electrons gives rise to a weaker absorption band at a longer wavelength (around 300-350 nm). researchgate.netuni-muenchen.deresearchgate.net The positions and intensities of these absorption maxima can be influenced by the substituents on the benzene ring. The bromo and iodo groups can cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzaldehyde. This technique is often used as a detection method in HPLC. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. raco.cat When this compound is analyzed by MS, it is first ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured, which essentially gives the molecular weight of the compound.

The high-resolution mass spectrum would show a distinct isotopic pattern due to the presence of bromine (isotopes 79Br and 81Br in nearly a 1:1 ratio) and iodine (monoisotopic at 127I). This isotopic signature is a key identifier for compounds containing these halogens.

In addition to determining the molecular weight, the energy imparted during ionization can cause the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is unique to the compound's structure and can be used for its identification. raco.catnist.gov For this compound, common fragmentation pathways would likely involve the loss of the aldehyde group (-CHO), the halogen atoms (Br or I), or the methyl group (-CH3). Analysis of these fragmentation patterns can confirm the connectivity of the atoms within the molecule.

Method Validation Considerations for Research Intermediates

The validation of analytical methods for research intermediates like this compound is crucial to ensure the reliability and consistency of synthetic processes. The goal is to develop a method that is fit for its intended purpose, which in a research setting, often involves monitoring the progress of reactions, identifying impurities, and ensuring the quality of the intermediate before proceeding to subsequent synthetic steps.

Specificity and Selectivity in Complex Reaction Mixtures

Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, starting materials, and by-products. Selectivity is a measure of how well the method can differentiate the analyte from these other substances.

In the context of synthesizing a target molecule using this compound, the reaction mixture could be complex. Potential interfering species might include unreacted starting materials (e.g., a precursor to the aldehyde), reagents, and side-products arising from incomplete reactions or alternative reaction pathways.

To establish specificity and selectivity, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are typically employed. The development of such a method would involve:

Column and Mobile/Stationary Phase Selection: Choosing a column and mobile phase (for HPLC) or stationary phase (for GC) that provides adequate separation of this compound from potential impurities.

Forced Degradation Studies: Intentionally subjecting a sample of the compound to stress conditions (e.g., acid, base, heat, oxidation, light) to generate potential degradation products. The analytical method must then demonstrate the ability to separate the intact analyte from these degradation products.

Peak Purity Analysis: Using techniques like photodiode array (PDA) detection in HPLC to assess the spectral homogeneity of the analyte peak, providing confidence that it is not co-eluting with any impurities.

A hypothetical analysis might reveal the presence of related compounds such as the corresponding carboxylic acid (from oxidation of the aldehyde) or debrominated/deiodinated species. A selective method would show distinct peaks for each of these, allowing for their individual monitoring.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.

For a research intermediate like this compound, determining the LOD and LOQ is important for controlling the levels of impurities in the final product. For instance, if an impurity has a significant impact on the subsequent reaction step or the final product's purity, a low LOQ for that impurity is necessary.

Several methods can be used to determine LOD and LOQ, including:

Signal-to-Noise Ratio: Determining the concentration at which the analyte's signal is a specified multiple of the background noise (typically 3:1 for LOD and 10:1 for LOQ).

Calibration Curve Method: Based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve. The formulas are typically:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S) Where σ is the standard deviation of the response and S is the slope of the calibration curve.

A data table illustrating hypothetical LOD and LOQ values for the analysis of this compound and a potential impurity is presented below.

AnalyteMethodHypothetical LOD (µg/mL)Hypothetical LOQ (µg/mL)
This compoundHPLC-UV0.10.3
4-Bromo-2-methylbenzaldehyde (Impurity)HPLC-UV0.050.15

Reproducibility and Robustness in Laboratory Settings

Reproducibility refers to the ability of an analytical method to produce consistent results when performed by different analysts, on different instruments, and on different days. Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

For a method to be considered reliable for routine use in a laboratory, it must be both reproducible and robust.

Reproducibility (Intermediate Precision): This would be assessed by having different analysts run the same sample on different days using different equipment (if available). The results should show a low level of variability, typically measured by the relative standard deviation (RSD).

Robustness: The robustness of the method would be evaluated by intentionally varying critical parameters and observing the effect on the results. For an HPLC method, these parameters might include:

pH of the mobile phase

Mobile phase composition (e.g., percentage of organic solvent)

Column temperature

Flow rate

Wavelength of detection

The results of the robustness study would identify which parameters need to be tightly controlled to ensure the method's reliability. A hypothetical robustness study data table is shown below.

Parameter VariedVariation% Change in Analyte ResponseResolution (Analyte/Impurity)
Mobile Phase pH± 0.2< 2%> 2.0
Organic Solvent Content± 2%< 5%> 1.8
Column Temperature± 5 °C< 2%> 2.0
Flow Rate± 0.1 mL/min< 3%> 1.9

Green Chemistry Principles in the Synthesis and Handling of Halogenated Benzaldehydes

Atom Economy and Waste Minimization in Halogenation Reactions

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com The goal is to design synthetic routes that maximize this incorporation, thereby minimizing the generation of waste. jocpr.comrsc.org Traditional halogenation reactions, particularly electrophilic aromatic substitutions, often have poor atom economy as they generate stoichiometric by-products that are not incorporated into the final molecule. rsc.org

For instance, a classical bromination might use bromine (Br₂) with a Lewis acid catalyst, while a subsequent iodination could involve reagents that lead to significant inorganic waste. The calculation for atom economy is given by:

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 jocpr.comrsc.org

Developing a synthetic pathway with high atom economy involves choosing reaction types that are inherently more efficient. Addition and rearrangement reactions, for example, have a theoretical atom economy of 100% because all reactant atoms are incorporated into the product. rsc.orgkccollege.ac.in While halogenation is typically a substitution reaction, modern approaches like direct C-H activation can improve efficiency by avoiding the pre-functionalization steps that generate waste. beilstein-journals.orgrsc.org By minimizing by-products, these strategies not only reduce environmental impact but also lower the costs associated with waste treatment and disposal. kccollege.ac.in

Table 1: Comparison of Theoretical Atom Economy in Halogenation

Reaction Type Generic Equation Reactants Desired Product By-Products Theoretical Atom Economy
Traditional Substitution Ar-H + X₂ → Ar-X + HX Aromatic Compound, Halogen (X₂) Halogenated Aromatic Hydrogen Halide (HX) < 100%
Addition Reaction Alkene + X₂ → Dihaloalkane Alkene, Halogen (X₂) Dihaloalkane None 100% rsc.orgkccollege.ac.in

| C-H Activation | Ar-H + Halogen Source → Ar-X | Aromatic Compound, Halogen Source | Halogenated Aromatic | Varies based on source | Potentially higher than traditional substitution |

This table illustrates the inherent advantage of addition reactions and the potential of modern methods to improve the efficiency of substitution reactions.

Use of Environmentally Benign Reagents and Solvents

In the context of synthesizing halogenated benzaldehydes, this means moving away from chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., DMF, NMP), which have associated health and environmental risks. skpharmteco.com Research has focused on developing halogenation protocols in safer media such as water, or in solvent-free conditions. numberanalytics.comresearchgate.net For example, an aqueous system using a calcium bromide-bromine (CaBr₂-Br₂) mixture has been shown to be effective for the rapid bromination of various aromatic compounds at room temperature without the need for metal catalysts or acid additives. researchgate.net Another innovative approach involves mechanochemistry, where reactions are carried out by ball milling, minimizing or eliminating the need for solvents entirely. acs.orgacs.org

The selection of the halogenating agent itself is also crucial. Traditional reagents can be hazardous, but greener alternatives are increasingly available. These include N-halosuccinimides and hypervalent iodine compounds, which can help reduce the generation of toxic waste. numberanalytics.com

Hydrogen Peroxide-Based Halogenation Systems

One of the most promising green chemistry strategies for halogenation is the use of hydrogen peroxide (H₂O₂) as a clean and powerful oxidant. rsc.orgresearchgate.net In these systems, H₂O₂ is used to oxidize a simple, inexpensive halide salt (like sodium iodide or potassium bromide) in situ to generate the active electrophilic halogenating species. rsc.org The primary advantage of this method is that the only by-product is water, making it an exceptionally clean and environmentally benign process. rsc.org

These systems have proven effective for the halogenation of a variety of aromatic rings. rsc.org The reactions can often be performed under mild conditions and sometimes without the need for a metal catalyst. rsc.org For instance, the combination of hydrogen peroxide and a halide salt in an aqueous acetic acid solution allows for the efficient bromination and iodination of activated aromatic heterocycles. researchgate.net Furthermore, urea-hydrogen peroxide (UHP), a stable solid source of H₂O₂, has also been employed as an effective oxidizing agent in metal-free synthetic protocols. acs.org

Table 2: Examples of Hydrogen Peroxide-Based Halogenation Systems for Aromatics

Halogen Source Oxidant Catalyst/Solvent System Substrate Type Key Advantage Reference
Halide Salts Hydrogen Peroxide Vanadium or Molybdenum complexes Aromatic rings, alkenes Catalytic, produces water as by-product rsc.org
Ammonium Halide Hydrogen Peroxide Aqueous Acetic Acid Aromatic heterocycles Metal-free, high yields researchgate.net
Iodide Hydrogen Peroxide Water Dimethoxy- and Trimethoxy-benzenes "Green" iodination in water acsgcipr.org

Microwave-Assisted Synthesis for Reduced Reaction Times

Microwave-assisted organic synthesis (MAOS) is an energy-efficient technology that has revolutionized many chemical transformations. rasayanjournal.co.in Unlike conventional heating where heat is transferred slowly from an external source, microwave irradiation directly heats the reaction mixture, leading to rapid temperature increases and significantly reduced reaction times—often from hours to minutes. rasayanjournal.co.innih.gov

This rapid and uniform heating can lead to higher yields, improved product purity by minimizing the formation of side products, and enhanced reaction selectivity. nih.gov For reactions involving aromatic aldehydes, such as the Claisen-Schmidt condensation to form α,β-unsaturated ketones, microwave activation has been shown to produce the desired products in very short times and with excellent, often quantitative, yields, sometimes without the need for further purification. nih.gov In some cases, reactions that yield poor results at room temperature can be driven to completion with high efficiency in a microwave reactor. mdpi.com The application of this technology to the multi-step synthesis of complex molecules like 4-Bromo-5-iodo-2-methylbenzaldehyde could dramatically improve process efficiency and reduce energy consumption.

Table 3: Comparison of Conventional vs. Microwave-Assisted Reactions

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Claisen-Schmidt Condensation Several hours 10-15 minutes Significant increase to near quantitative yields nih.gov
Deacetylation Long reaction times Reduced time, good yields Improved yields rasayanjournal.co.in

Catalyst Selection for Sustainable Transformations (e.g., Non-precious metals)

Catalysis is a cornerstone of green chemistry because catalysts enable reactions to proceed with higher efficiency, greater selectivity, and under milder conditions. In the realm of C-H functionalization and halogenation, there has been a significant shift away from expensive and often toxic precious metal catalysts, such as palladium and rhodium, towards more sustainable alternatives. beilstein-journals.orgrsc.org

Earth-abundant, non-precious metals—including copper, iron, nickel, and manganese—have emerged as powerful catalysts for a wide range of organic transformations. rsc.orgacs.org These metals are significantly cheaper, less toxic, and more environmentally benign than their precious metal counterparts. beilstein-journals.org Copper catalysts, in particular, have shown tremendous utility in C-H bond halogenation reactions due to their low cost, high stability, and versatile reactivity. beilstein-journals.org For example, copper(II) nitrate (B79036) has been used to catalyze the aerobic oxidative bromination of electron-rich arenes in water. beilstein-journals.org Similarly, cobalt and manganese complexes are being explored for C-H functionalization, offering novel pathways for constructing complex molecules. mdpi.com The development of robust and recyclable heterogeneous catalysts, such as metal oxides or metals supported on materials like silica (B1680970), further enhances the sustainability of these processes. rsc.org

Table 4: Examples of Non-Precious Metal Catalysts in Sustainable Transformations

Catalyst Metal Catalyst System Transformation Key Advantage Reference
Copper (Cu) Cu(NO₃)₂ Aerobic oxidative bromination of arenes Uses air as oxidant, water as solvent beilstein-journals.org
Copper (Cu) Cu-Mn spinel oxide Halogenation of phenols and heteroarenes Reusable heterogeneous catalyst beilstein-journals.org
Iron (Fe) Fe(III) C-H activation and quinoline (B57606) synthesis Inexpensive and abundant metal catalyst mdpi.com
Nickel (Ni) Ni/NHC catalyst with Al(Ot-Bu)₃ Cross-coupling of amide electrophiles Activates strong C-N bonds acs.org
Manganese (Mn) [MnBr(CO)₅] C-H activation / isoquinoline (B145761) synthesis Utilizes an earth-abundant 3d metal mdpi.com

| Ruthenium (Ru) | Ru@SiO₂ | meta-C-H Bromination | Reusable heterogeneous catalyst | rsc.org |

Supramolecular Chemistry and Intermolecular Interactions of Polyhalogenated Benzaldehydes

Halogen Bonding in Crystal Engineering and Self-Assembly

C-I...π Interactions in Solid-State Structures

While C-I···O interactions are expected to be dominant, the potential for C-I···π interactions also exists. In this arrangement, the electrophilic iodine atom interacts with the electron-rich π-system of an adjacent aromatic ring. The formation of such bonds is driven by the positive polarization along the C-I σ-bond and the π molecular orbital of the aromatic system. These interactions, though generally weaker than C-I···O bonds, can significantly influence the packing of molecules in the solid state, often leading to slipped-stack or herringbone arrangements. The presence of multiple phenylalanine residues in the active sites of certain enzymes, for example, has been shown to facilitate halogen-π interactions with halogenated ligands.

Hydrogen Bonding Networks Involving the Aldehyde Functionality

The aldehyde group is a key player in forming hydrogen bonding networks. Although the aldehyde itself does not possess a strong hydrogen bond donor, its oxygen atom is an effective hydrogen bond acceptor. In the crystal structure of 4-bromo-5-iodo-2-methylbenzaldehyde, it is highly probable that weak C-H···O hydrogen bonds would form. These interactions would likely involve the aromatic C-H groups or the methyl C-H groups of one molecule and the aldehyde oxygen of another.

π-Stacking and Other Non-Covalent Interactions

Aromatic rings, such as the one in this compound, have a propensity to engage in π-stacking interactions. These interactions arise from the electrostatic and van der Waals forces between the delocalized π-electrons of adjacent rings. The geometry of π-stacking can vary, from a perfectly face-to-face arrangement to slipped-stack or edge-to-face (T-shaped) configurations.

Q & A

Q. Methodological Guidance

  • Chromatography : Use silica gel with a 9:1 hexane/ethyl acetate eluent to separate aldehyde products from halogenated byproducts.
  • Recrystallization : Employ ethanol/water mixtures at low temperatures to exploit differential solubility.
  • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (δ 10.1 ppm for aldehyde proton) .

How can computational chemistry aid in predicting reaction pathways for derivatives of this compound?

Advanced Tool Integration
Retrosynthetic AI tools (e.g., Template_relevance models) analyze feasible routes by cross-referencing databases like Reaxys. For example:

  • Substitution Reactions : Predict regioselectivity using Fukui indices to map nucleophilic attack sites.
  • Density Functional Theory (DFT) : Calculate transition-state energies for halogenation steps to optimize conditions .

What are the key challenges in characterizing this compound via spectroscopic methods?

Q. Analytical Depth

  • NMR Pitfalls : Overlapping signals from methyl (δ 2.5 ppm) and aromatic protons require high-field instruments (≥400 MHz) and 2D-COSY for resolution.
  • Mass Spectrometry : Electrospray ionization (ESI) may fragment the aldehyde group; use softer ionization (APCI) to preserve molecular ion peaks (M⁺ at m/z 323) .

How does this compound serve as a precursor in pharmaceutical lead optimization?

Q. Application in Drug Discovery

  • Scaffold Functionalization : The aldehyde group enables condensation with amines to form Schiff bases, a common motif in kinase inhibitors.
  • Halogen Bonding : Iodine enhances binding to hydrophobic pockets in target proteins (e.g., bromodomains).
  • Case Study : Derivatives show promise in anti-inflammatory assays by modulating COX-2 selectivity (IC₅₀ < 1 µM in preliminary studies) .

What safety protocols are critical when handling this compound in the lab?

Q. Risk Mitigation Strategies

  • Toxicity : Limited data on chronic exposure; assume mutagenic potential. Use fume hoods and PPE (nitrile gloves, lab coat).
  • Spill Management : Neutralize with sodium bisulfite to reduce aldehyde reactivity before disposal .

How can researchers resolve contradictions in reported synthetic yields for this compound?

Q. Data Reconciliation Approach

  • Variable Factors : Trace moisture in solvents (e.g., DMF) can deactivate catalysts; use molecular sieves for drying.
  • Catalyst Screening : Compare Pd₂(dba)₃ vs. CuI in Ullmann couplings to identify yield optima.
  • Reproducibility : Document exact stoichiometry (e.g., 1.2 eq NIS for iodination) and reaction times .

What industrial applications exist beyond academic research?

Q. Advanced Material Science

  • Ligand Synthesis : Used in palladium complexes for catalytic C–H activation.
  • Polymer Chemistry : Aldehyde group participates in condensation polymerization for heat-resistant resins .

How does this compound compare to analogs like 4-Bromo-2-methylbenzaldehyde in reactivity?

Q. Comparative Analysis

  • Reactivity : The iodine substituent increases polarizability, enhancing nucleophilic aromatic substitution rates by 3x vs. bromine-only analogs.
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at 180°C (iodo derivative) vs. 210°C (bromo-only), impacting storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.